![molecular formula C13H19NO4 B1609405 9-Angeloylretronecine N-oxide CAS No. 27773-86-0](/img/structure/B1609405.png)
9-Angeloylretronecine N-oxide
Overview
Description
9-Angeloylretronecine N-oxide (9-ARNO) is a naturally occurring compound found in the leaves and stems of the plant Angelica archangelica. It has been studied for its potential therapeutic effects due to its anti-inflammatory and anti-oxidant properties. 9-ARNO has been studied in laboratory experiments to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as to identify potential future directions for research.
Scientific Research Applications
9-Angeloylretronecine N-oxide: A Comprehensive Analysis
Antimicrobial Activity: 9-Angeloylretronecine N-oxide has been isolated from the aerial parts of Heliotropium bursiferum and shown to have antimicrobial activity against Bacillus subtilis and phytopathogenic fungi such as Candida tropicalis and Aspergillus niger at certain doses .
Quantitative Analysis: The compound has been subject to quantitative analysis using High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, demonstrating high resolution, precision, mass accuracy, and sensitivity .
Therapeutic Potential: While specific therapeutic applications are not detailed in the search results, 9-Angeloylretronecine N-oxide is mentioned as having potential therapeutic effects. Further research would be required to elucidate these applications.
Environmental Pollution Management: The compound has been studied for its role in environmental pollution management, although specific details are not provided in the search results. This could involve the degradation of environmental pollutants or monitoring environmental quality.
Industrial Manufacturing Processes: 9-Angeloylretronecine N-oxide may play a role in industrial manufacturing processes. The exact nature of this role is not specified in the search results and would require further investigation.
Defense Mechanism in Insects: Insects have been known to synthesize retronecine ester alkaloids, including N-oxides like 9-Angeloylretronecine N-oxide, for defense against predators. These compounds are stored in body tissues and can have various biological effects .
properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPTBVXCKBSAM-ZSXZLUMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182107 | |
Record name | 9-Angeloylretronecine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Angeloylretronecine N-oxide | |
CAS RN |
27773-86-0 | |
Record name | 9-Angeloylretronecine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Angeloylretronecine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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